molecular formula C12H9Cl3F3NO3 B3041592 Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate CAS No. 329182-43-6

Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Cat. No.: B3041592
CAS No.: 329182-43-6
M. Wt: 378.6 g/mol
InChI Key: VUUNEWFAARABGI-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate is an organofluorine compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a dichlorobenzoyl group, and an ethyl ester moiety, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 2-chloro-3,3,3-trifluoropropanoate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoic acid.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The dichlorobenzoyl group is believed to play a role in binding to specific protein targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate: Known for its unique combination of trifluoromethyl and dichlorobenzoyl groups.

    Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluorobutanoate: Similar structure but with a butanoate ester group instead of propanoate.

    Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropentanoate: Similar structure but with a pentanoate ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dichlorobenzoyl group contributes to its biological activity .

Properties

IUPAC Name

ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3F3NO3/c1-2-22-10(21)11(15,12(16,17)18)19-9(20)7-4-3-6(13)5-8(7)14/h3-5H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUNEWFAARABGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=C(C=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate
Reactant of Route 4
Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate
Reactant of Route 5
Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate
Reactant of Route 6
Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

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